![molecular formula C8H8N2 B109327 2,6-Dimethylisonicotinonitrile CAS No. 39965-81-6](/img/structure/B109327.png)
2,6-Dimethylisonicotinonitrile
Overview
Description
2,6-Dimethylisonicotinonitrile is a chemical compound with the molecular formula C8H8N2 and a molecular weight of 132.16 g/mol . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 2,6-Dimethylisonicotinonitrile is represented by the SMILES stringCc1cc(cc(C)n1)C#N
. This indicates that the compound has a pyridine ring with two methyl groups and a nitrile group attached. Physical And Chemical Properties Analysis
2,6-Dimethylisonicotinonitrile is a solid substance . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Chemical Properties
“2,6-Dimethylisonicotinonitrile” is a chemical compound with the empirical formula C8H8N2 and a molecular weight of 132.16. It’s a solid substance with the SMILES string Cc1cc (cc (C)n1)C#N
.
Potential Use in Plant Disease Control
There’s some evidence that derivatives of isonicotinic acids, such as “2,6-Dimethylisonicotinonitrile”, could be used in plant disease control . These compounds can potentially induce plants’ natural immune systems, making them resistant to infections even before the first symptoms appear . This strategy is part of a broader field of research focused on systemic acquired resistance (SAR), a natural plant defense mechanism .
Safety and Hazards
According to the safety data sheet provided by Sigma-Aldrich, 2,6-Dimethylisonicotinonitrile is classified as Acute Tox. 3 Oral - Eye Irrit. 2, indicating that it is toxic if swallowed and causes serious eye irritation . The precautionary statements include P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
While specific future directions for 2,6-Dimethylisonicotinonitrile are not available, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . This could potentially open up new avenues for compounds like 2,6-Dimethylisonicotinonitrile.
Mechanism of Action
Target of Action
A study suggests that it may have some interaction with muscle-type nicotinic receptors . These receptors play a crucial role in transmitting signals in the nervous system.
Mode of Action
It’s suggested that it may interact with its targets in a manner similar to lidocaine’s hydrophobic moiety . This interaction could potentially lead to changes in the receptor’s function, affecting the transmission of signals in the nervous system .
Pharmacokinetics
Its physicochemical properties, such as being a solid compound with a molecular weight of 13216 , may influence its bioavailability and pharmacokinetic profile
Result of Action
Given its potential interaction with nicotinic receptors, it might influence neuronal signaling, potentially leading to changes at the cellular level . More research is needed to fully understand the molecular and cellular effects of this compound.
properties
IUPAC Name |
2,6-dimethylpyridine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-3-8(5-9)4-7(2)10-6/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBLTSMCEXEFMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30494690 | |
Record name | 2,6-Dimethylpyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30494690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylisonicotinonitrile | |
CAS RN |
39965-81-6 | |
Record name | 2,6-Dimethylpyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30494690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dimethylpyridine-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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